O-Acetylpsilocin fumarate

Catalog No.
S994932
CAS No.
1217230-42-6
M.F
C18H22N2O6
M. Wt
362.382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Acetylpsilocin fumarate

CAS Number

1217230-42-6

Product Name

O-Acetylpsilocin fumarate

IUPAC Name

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C18H22N2O6

Molecular Weight

362.382

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QIJLOAPCCJQEEZ-WLHGVMLRSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O

Synonyms

3-[2-(Dimethylamino)ethyl]-1H-indol-4-ol 4-Acetate Fumarate;

Potential as a Prodrug

O-Acetylpsilocin (O-Acet) is a synthetic compound structurally similar to psilocin, the psychoactive component of psilocybin mushrooms. It is believed to be a prodrug, meaning it is converted into the active form (psilocin) in the body. This characteristic has led researchers to explore O-Acet as a potentially useful alternative to psilocybin for pharmacological studies. The rationale behind this is that O-Acet may offer advantages such as improved stability and easier handling compared to psilocin, which is prone to degradation under certain conditions.

O-Acetylpsilocin fumarate, also known as psilacetin, is a synthetic derivative of psilocin, which is a naturally occurring psychedelic compound found in certain species of mushrooms. The compound features an acetyl group attached to the 4-position of the indole ring of psilocin, enhancing its stability and potentially altering its pharmacological effects. O-Acetylpsilocin fumarate is primarily recognized for its psychoactive properties, which are believed to be similar to those of psilocybin and psilocin but with some subjective differences reported by users, such as reduced side effects like nausea .

As a prodrug to psilocin, O-Acetylpsilocin fumarate's mechanism of action is likely similar to psilocin. Psilocin binds to serotonin receptors in the brain, particularly the 5-HT2A receptor, leading to the psychedelic effects associated with psilocybin mushrooms [].

The biological activity of O-acetylpsilocin fumarate is primarily linked to its action as a prodrug for psilocin. Upon administration, it is converted into psilocin, which interacts with serotonin receptors in the brain, particularly the 5-HT2A receptor, leading to its psychoactive effects. Studies indicate that O-acetylpsilocin fumarate results in lower peripheral exposure to psilocin compared to psilocybin when administered at equimolar doses . This suggests potential differences in efficacy and safety profiles between these compounds.

O-Acetylpsilocin fumarate can be synthesized through several methods:

  • Acetylation of Psilocin: The most common method involves the acetylation of psilocin using acetic anhydride or acetyl chloride under alkaline or acidic conditions. This process introduces the acetoxy group at the 4-position of the indole ring .
  • Fumaric Acid Salt Formation: The fumarate form is created by reacting O-acetylpsilocin with fumaric acid, resulting in a stable salt that enhances solubility and bioavailability .

O-Acetylpsilocin fumarate has garnered interest for several applications:

  • Psychedelic Research: As a research chemical, it is explored for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
  • Psychoactive Use: Users often prefer O-acetylpsilocin fumarate over natural psilocybin mushrooms due to reported differences in subjective experiences and side effects .
  • Pharmaceutical Development: Its properties as a prodrug may provide avenues for developing new treatments involving psychedelics without the adverse effects associated with traditional forms .

Research into O-acetylpsilocin fumarate's interactions has primarily focused on its conversion to psilocin and its pharmacokinetics. Studies have shown that after administration, O-acetylpsilocin fumarate leads to measurable levels of psilocin in plasma, confirming its role as a prodrug. Furthermore, investigations into its interaction with serotonin receptors have indicated that it may exhibit similar receptor affinity profiles as psilocybin and psilocin .

O-Acetylpsilocin fumarate shares structural and functional similarities with several other compounds in the tryptamine family. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
PsilocybinPhosphate group instead of acetoxyNaturally occurring; less stable than O-acetylpsilocin
PsilocinHydroxy group at 4-positionMore prone to oxidation; direct psychoactive effects
4-AcO-DMTAcetoxy group similar to O-acetylpsilocinHigher homolog; different subjective effects reported
4-AcO-METAcetoxy group; ethoxy substitutionSimilar stability but different pharmacological profile
4-AcO-DETAcetoxy group; ethyl substitutionRelated compound with varying potency and effects

O-Acetylpsilocin fumarate's unique acetoxy modification provides distinct pharmacokinetic properties and subjective experiences compared to both naturally occurring psychedelics and other synthetic derivatives.

Wikipedia

O-acetylpsilocin fumarate

Dates

Modify: 2024-04-14

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